![molecular formula C6H5ClF3N3O2 B1421033 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1240526-19-5](/img/structure/B1421033.png)
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide is an organic compound with the molecular formula C₆H₅ClF₃N₃O₂ and a molecular weight of 243.57 g/mol It is characterized by the presence of a chloroacetamide group and a trifluoroethyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves a multi-step process:
Formation of 2,2,2-trifluoroethylamine: This can be achieved by reacting 2,2,2-trifluoroethanol with ammonia under anhydrous conditions.
Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This intermediate is prepared by reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydroxide.
Cyclization to form the oxadiazole ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and ring-opening reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a corresponding oxadiazole oxide .
Scientific Research Applications
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and oxadiazole ring are believed to play crucial roles in its biological activity by interacting with enzymes and receptors . These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound shares the trifluoroethyl and chloroacetamide groups but lacks the oxadiazole ring.
5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole: This compound contains the oxadiazole ring and trifluoroethyl group but lacks the chloroacetamide moiety.
Uniqueness
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 170655-44-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C₄H₅ClF₃NO
- Molecular Weight : 175.54 g/mol
- Structural Characteristics : The presence of the oxadiazole ring and the trifluoroethyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound of interest, this compound, has been studied for its potential as an antimicrobial agent.
Antimicrobial Activity
A comparative study on oxadiazole derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against various bacterial strains. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | MRSA | 32 µg/mL |
2 | E. coli | 16 µg/mL |
3 | P. aeruginosa | 64 µg/mL |
The above table illustrates the effectiveness of related oxadiazole compounds in inhibiting bacterial growth. While specific data for this compound is limited, its structural similarities suggest potential efficacy against similar strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., L929 and A549) have revealed that certain derivatives of oxadiazoles can exhibit both cytotoxic and cytoprotective effects depending on their concentration:
Dose (µM) | Cell Line L929 Viability (%) | Cell Line A549 Viability (%) |
---|---|---|
200 | 77 | 88 |
100 | 92 | 102 |
50 | 74 | 85 |
These results indicate a complex interaction where lower concentrations may enhance cell viability while higher concentrations could be detrimental.
The antimicrobial mechanism is believed to involve the inhibition of key metabolic pathways in bacteria. The -N=CO functional group in oxadiazoles may interfere with gene transcription related to biofilm formation and other virulence factors in pathogenic bacteria .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains like MRSA. The findings suggested that modifications in the chemical structure significantly influenced their antibacterial potency . -
Cytotoxicity Evaluation :
Another investigation focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The results indicated a concentration-dependent response where certain compounds could stimulate cell growth while others induced apoptosis .
Properties
IUPAC Name |
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3O2/c7-2-3(14)11-5-13-12-4(15-5)1-6(8,9)10/h1-2H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQOVNGMOGJHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)NC(=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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